molecular formula C19H26N2 B10833308 N-benzyl-N',N'-dimethyl-N-(4-methylbenzyl)ethane-1,2-diamine

N-benzyl-N',N'-dimethyl-N-(4-methylbenzyl)ethane-1,2-diamine

Cat. No.: B10833308
M. Wt: 282.4 g/mol
InChI Key: FAKZYZYSFVGBEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diamine derivative 1 is a compound that belongs to the class of diamines, which are organic compounds containing two amino groups. Diamines are significant in various fields, including pharmaceuticals, natural product synthesis, and materials science. They serve as building blocks for the synthesis of more complex molecules and have multiple utilities in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diamine derivative 1 can be achieved through several methods. One common approach involves the deprotonation of the alpha carbon of diethyl malonate using sodium ethoxide, followed by the addition of crotyl chloride at room temperature. This reaction is carefully timed to avoid double deprotonation and the formation of dimers . The resultant product undergoes further deprotonation using sodium hydride in anhydrous tetrahydrofuran (THF) under reflux conditions. Ethylene dibromide is then added, and the product is purified. Subsequent substitution reactions replace bromine with azide in dimethyl sulfoxide (DMSO), leading to cycloaddition at high temperatures and the formation of a pyridine with two chiral centers .

Industrial Production Methods

Industrial production of diamine derivative 1 often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as rhodium or palladium, can enhance the efficiency of the reactions. Additionally, continuous flow reactors and automated systems are employed to streamline the production process and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Diamine derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of diamine derivative 1 include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitroso or nitro compounds, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted diamines or other functionalized derivatives .

Scientific Research Applications

Diamine derivative 1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of diamine derivative 1 involves its interaction with specific molecular targets and pathways. For instance, in antitumor applications, the compound may inhibit enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis. In antimicrobial applications, it may disrupt cell membrane integrity or interfere with essential metabolic processes .

Comparison with Similar Compounds

Diamine derivative 1 can be compared with other similar compounds, such as:

Diamine derivative 1 is unique due to its specific structural features and reactivity, which make it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C19H26N2

Molecular Weight

282.4 g/mol

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-[(4-methylphenyl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C19H26N2/c1-17-9-11-19(12-10-17)16-21(14-13-20(2)3)15-18-7-5-4-6-8-18/h4-12H,13-16H2,1-3H3

InChI Key

FAKZYZYSFVGBEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CCN(C)C)CC2=CC=CC=C2

Origin of Product

United States

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